molecular formula C28H26O8 B2746145 (Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate CAS No. 620546-21-6

(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate

Cat. No.: B2746145
CAS No.: 620546-21-6
M. Wt: 490.508
InChI Key: UEBWUPUZTAEAIY-HAHDFKILSA-N
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Description

(Z)-Ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a benzofuran-derived compound characterized by a dihydrobenzofuran core with a 3-oxo group, a (Z)-configured 2,3,4-trimethoxybenzylidene substituent at position 2, and an ethyl 2-phenylacetate moiety at position 4. Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-5-34-28(30)26(17-9-7-6-8-10-17)35-19-12-13-20-22(16-19)36-23(24(20)29)15-18-11-14-21(31-2)27(33-4)25(18)32-3/h6-16,26H,5H2,1-4H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWUPUZTAEAIY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzofuran core
  • Trimethoxy substitutions that enhance lipophilicity
  • An ester functional group that may influence its metabolic stability

Molecular Formula and Weight

  • Molecular Formula : C20H22O5
  • Molecular Weight : 350.39 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities associated with this compound.

Anticancer Activity

A study highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from benzofuran structures demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, suggesting significant anticancer potential .
CompoundIC50 (µM)Cell Line
Compound A1.8MCF-7
Compound B4.5MCF-7
Compound C3.0A549 (Lung)

This indicates that the presence of the benzofuran moiety may contribute to enhanced cytotoxicity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been documented.
  • Modulation of signaling pathways : Inhibition of NF-kB and other inflammatory pathways can lead to reduced inflammation.

Case Studies and Research Findings

  • Study on Cytotoxicity : A recent investigation into the cytotoxic properties of benzofuran derivatives revealed that structural modifications significantly impacted their activity against cancer cell lines . The study emphasized the importance of substituents at specific positions on the benzofuran ring for enhancing bioactivity.
  • Anti-inflammatory Effects : Research has shown that compounds with similar functionalities can inhibit TNF-alpha production in macrophages, suggesting potential for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Analog 1: Methyl {[(2Z)-2-(3-Fluorobenzylidene)-3-Oxo-2,3-Dihydro-1-Benzofuran-6-yl]Oxy}Acetate

Key Differences :

  • Benzylidene Substituent : Replaces 2,3,4-trimethoxybenzylidene with a 3-fluorobenzylidene group.
  • Ester Group : Uses a methyl ester instead of ethyl 2-phenylacetate.
  • Oxy Substituent : Features a simpler acetoxy group at position 5.

Implications :

  • The methyl ester may confer faster hydrolysis rates than the ethyl ester, affecting metabolic stability .

Structural Analog 2: (2Z)-2-[(2E)-3-(2-Methoxyphenyl)Prop-2-En-1-Ylidene]-3-Oxo-2,3-Dihydro-1-Benzofuran-6-Yl 3,4,5-Trimethoxybenzoate

Key Differences :

  • Benzylidene Substituent : Incorporates a propenylidene chain with a 2-methoxyphenyl group instead of a benzylidene ring.
  • Ester Group : Utilizes a 3,4,5-trimethoxybenzoate ester rather than ethyl 2-phenylacetate.

Implications :

  • The propenylidene chain introduces conformational flexibility, possibly altering binding affinity in biological targets.
  • The 3,4,5-trimethoxybenzoate ester increases electron-donating effects, which could enhance resonance stabilization compared to the phenylacetate group .

Comparative Data Table

Parameter Target Compound Analog 1 Analog 2
Benzylidene Substituent 2,3,4-Trimethoxybenzylidene 3-Fluorobenzylidene (E)-3-(2-Methoxyphenyl)propenylidene
Ester Group Ethyl 2-phenylacetate Methyl acetate 3,4,5-Trimethoxybenzoate
Oxy Substituent Phenoxy-linked phenylacetate Acetoxy Benzoate
Molecular Weight (g/mol) ~542.5 (calculated) ~386.3 (calculated) ~560.5 (calculated)
Hypothetical LogP ~3.8 (high lipophilicity due to trimethoxy/phenyl groups) ~2.5 (moderate lipophilicity) ~3.2 (balanced by benzoate polarity)
Potential Stability High (ethyl ester resists hydrolysis; bulky substituents hinder degradation) Moderate (methyl ester prone to hydrolysis) Moderate (benzoate ester susceptible to enzymes)

Research Implications

  • Steric Considerations : The ethyl 2-phenylacetate moiety introduces steric hindrance, which may reduce enzymatic degradation compared to smaller esters in analogs .
  • Biological Activity: While none of the evidence specifies bioactivity, structural trends suggest the target compound’s lipophilicity and stability could favor prolonged action in hydrophobic environments (e.g., cell membranes).

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